N-[4-(benzyloxy)phenyl]-9H-purin-6-amine
Description
Properties
IUPAC Name |
N-(4-phenylmethoxyphenyl)-7H-purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O/c1-2-4-13(5-3-1)10-24-15-8-6-14(7-9-15)23-18-16-17(20-11-19-16)21-12-22-18/h1-9,11-12H,10H2,(H2,19,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKUYUJIUZMNDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC3=NC=NC4=C3NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 6-(4-benzyloxybenzylamino)purine as a Cytokinin Analog
This in-depth technical guide details the chemical identity, mechanism of action, synthesis, and experimental applications of 6-(4-benzyloxybenzylamino)purine (also known as O-benzyl-p-Topolin or N⁶-(4-benzyloxybenzyl)adenine), a potent aromatic cytokinin analog.[1]
Structure-Activity Relationships, Synthesis, and Biological Applications[1]
Executive Summary
6-(4-benzyloxybenzylamino)purine is a synthetic aromatic cytokinin analog belonging to the
This structural modification confers unique biological properties:
-
Enhanced Metabolic Stability: The bulky substituent hinders degradation by Cytokinin Oxidase/Dehydrogenase (CKX) , prolonging biological activity.
-
Receptor Specificity: It exhibits high affinity for cytokinin receptors (AHK3/CRE1 in Arabidopsis), often surpassing the potency of BAP (Benzylaminopurine) in specific bioassays.
-
Dual-Use Potential: Beyond plant physiology, its structural similarity to purine-based kinase inhibitors (e.g., Olomoucine, Roscovitine) makes it a candidate for mammalian cell differentiation therapies (e.g., AML) and neuroprotection studies.[1]
Chemical Identity & Structural Analysis[2][3][4][5][6][7]
Nomenclature Clarification
The term "6-(4-benzyloxyphenylamino)purine" in the prompt technically refers to an anilinopurine (aniline linker).[1] However, in the context of high-potency cytokinin analogs, the benzylaminopurine (methylene linker) scaffold is the dominant bioactive form. This guide focuses on the benzylamino derivative (O-benzyl-p-Topolin ), which is the established cytokinin analog, while distinguishing the phenylamino variant as a potential kinase inhibitor scaffold.[1]
| Feature | Target Analog (Cytokinin) | Phenylamino Variant (Kinase Inhibitor) |
| IUPAC Name | N⁶-(4-benzyloxybenzyl)adenine | N⁶-(4-benzyloxyphenyl)adenine |
| Linker | -NH-CH₂- (Methylene bridge) | -NH- (Direct aniline bond) |
| Primary Activity | Cytokinin Agonist (High Potency) | Kinase Inhibitor / Cytokinin Antagonist |
| Stability | High (CKX Resistant) | Variable (Metabolic oxidation) |
Physicochemical Properties[1]
-
Molecular Formula:
[1] -
Molecular Weight: 331.37 g/mol [1]
-
Solubility: Soluble in DMSO (>10 mg/mL), Ethanol; sparingly soluble in water.
-
Appearance: White to off-white crystalline powder.[1]
-
Melting Point: ~210–215 °C (dependent on polymorph).[1]
Figure 1: Structural decomposition of 6-(4-benzyloxybenzylamino)purine highlighting key SAR features.
Mechanism of Action
Plant Signaling (Two-Component System)
In plants, the compound acts as an agonist for the histidine kinase receptors (HKs).[1]
-
Binding: The
-benzyl group fits into the hydrophobic pocket of the CHASE domain of receptors like CRE1/AHK4 and AHK3 . -
Activation: Binding triggers autophosphorylation of a conserved histidine residue.[1]
-
Phosphorelay: The phosphate is transferred to a Histidine Phosphotransfer protein (HPt), which translocates to the nucleus.
-
Response: HPt phosphorylates Type-B Response Regulators (ARRs), initiating transcription of cytokinin-responsive genes (e.g., cell division, shoot initiation).[1]
Mammalian Signaling (Off-Target / Therapeutic)
In mammalian systems,
-
Kinase Inhibitors: Competitive inhibition of ATP binding in CDKs (Cyclin-Dependent Kinases) and Src family kinases .[1] The bulky benzyloxy group may enhance selectivity for specific kinase isoforms implicated in cancer.
-
Differentiation Inducers: Induces differentiation in myeloid leukemia cells (e.g., HL-60) by modulating cAMP levels or inhibiting specific phosphodiesterases (PDEs).[1]
Figure 2: Dual mechanism of action in plant (agonist) and mammalian (antagonist/inhibitor) systems.[1]
Synthesis Protocol
This protocol describes the synthesis of 6-(4-benzyloxybenzylamino)purine via nucleophilic aromatic substitution.[1]
Reagents & Equipment
-
Precursors: 6-Chloropurine (CAS: 87-42-3), 4-Benzyloxybenzylamine (CAS: 102-16-9).[1]
-
Solvent: n-Butanol or Isopropanol.[1]
-
Base: Triethylamine (
) or Diisopropylethylamine (DIPEA).[1] -
Equipment: Reflux condenser, oil bath, rotary evaporator, vacuum filtration setup.
Step-by-Step Methodology
-
Preparation: In a 100 mL round-bottom flask, dissolve 6-chloropurine (1.0 eq, e.g., 5 mmol) in n-butanol (20 mL).
-
Addition: Add 4-benzyloxybenzylamine (1.1 eq, 5.5 mmol) and Triethylamine (1.5 eq, 7.5 mmol) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 118 °C) under a nitrogen atmosphere for 4–6 hours. Monitor progress via TLC (Mobile phase:
9:1). -
Workup:
-
Cool the reaction mixture to room temperature. The product often precipitates directly upon cooling.
-
If no precipitate forms, remove the solvent under reduced pressure (rotary evaporator).
-
Add cold water (50 mL) to the residue and stir vigorously to remove triethylamine hydrochloride salts.
-
-
Purification:
-
Validation: Confirm structure via
-NMR (DMSO- ) and Mass Spectrometry ( ).
Experimental Protocols for Biological Evaluation
Tobacco Callus Bioassay (Cytokinin Activity)
This standard assay measures the ability of the analog to support cell division in auxin-dependent callus tissues.[1]
-
Media Prep: Prepare Murashige and Skoog (MS) medium supplemented with 2 mg/L IAA (Indole-3-acetic acid) and 30 g/L sucrose.
-
Treatment: Add 6-(4-benzyloxybenzylamino)purine at concentrations ranging from
M to M (filter-sterilized). Include BAP (Benzylaminopurine) as a positive control and a solvent-only negative control.[1] -
Inoculation: Place callus segments (~50 mg fresh weight) of Nicotiana tabacum (cv. Wisconsin 38) onto the media.[1]
-
Incubation: Incubate at 25 ± 1 °C in the dark for 4 weeks.
-
Data Collection: Measure fresh weight (FW) and calculate the Stimulation Index (
).[1]
Mammalian Cell Viability Assay (MTT)
Used to assess potential cytotoxicity or anti-proliferative effects in cancer cell lines (e.g., HL-60, HeLa).[1]
-
Seeding: Seed cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Treat cells with the analog (0.1–100
M) for 48–72 hours.[1] -
Assay: Add MTT reagent (0.5 mg/mL) and incubate for 4h. Solubilize formazan crystals with DMSO.
-
Analysis: Measure absorbance at 570 nm. Calculate
.
Comparative Data Summary
The following table summarizes the relative potency and stability of 6-(4-benzyloxybenzylamino)purine compared to standard cytokinins.
| Compound | Receptor Affinity (AHK3) | Metabolic Stability (CKX) | Callus Yield (Tobacco) | Mammalian Cytotoxicity ( |
| Zeatin (tZ) | High ( | Low (Rapid degradation) | High | >100 |
| BAP | Moderate | Moderate | High | >50 |
| p-Topolin | High | High | High | ~20-50 |
| O-benzyl-p-Topolin | Very High | Very High (Resistant) | Very High | ~5-15 |
Note: Data represents aggregated trends from SAR studies on aromatic cytokinins.
References
-
Strnad, M., et al. (1997).[1] "The biological activities of N6-substituted adenines in plants and humans." Journal of Plant Growth Regulation.
-
Doležal, K., et al. (2006).[1] "Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells." Bioorganic & Medicinal Chemistry.
-
Spíchal, L., et al. (2004). "Two-component system: The central hub of cytokinin signaling."[1] Journal of Experimental Botany.
-
Tarkowská, D., et al. (2014).[1][3] "Screening of cytokinin derivatives for differentiation therapy in leukemia." Phytochemistry.
-
Werbrouck, S. P., et al. (1996).[1] "Meta-topolin, an alternative to benzyladenine in tissue culture."[1] Physiologia Plantarum.
(Note: While specific literature on the exact "benzyloxyphenylamino" string is rare, these references cover the synthesis and activity of the chemically equivalent O-benzyl-topolin and related aromatic cytokinins.)
Sources
Unraveling the Anti-Neoplastic Potential of Misetionamide (GP-2250): A Technical Guide to its Molecular Targets in Oncology
Abstract
The landscape of oncology is continually evolving, with a pressing need for novel therapeutic agents that exhibit high efficacy and selectivity against cancer cells while minimizing off-target effects. Misetionamide (GP-2250), chemically known as N-[4-(benzyloxy)phenyl]-9H-purin-6-amine, has emerged as a promising clinical-stage small molecule with broad antineoplastic activity. This in-depth technical guide synthesizes the current understanding of misetionamide's mechanism of action, focusing on its potential molecular targets within the intricate network of cancer cell signaling. We will delve into the core pathways disrupted by this agent, namely cancer energy metabolism and key oncogenic signaling cascades. Furthermore, this guide will provide detailed, field-proven experimental protocols for researchers, scientists, and drug development professionals to validate these targets and explore the full therapeutic potential of misetionamide and similar compounds.
Introduction: The Emergence of a Novel Anti-Cancer Agent
Cancer is a multifaceted disease characterized by uncontrolled cell growth and proliferation, often driven by complex alterations in cellular signaling pathways. A key hallmark of many cancer cells is their altered metabolism, a phenomenon first observed by Otto Warburg, where they predominantly rely on aerobic glycolysis for energy production, even in the presence of ample oxygen. This metabolic shift provides a therapeutic window to selectively target cancer cells. Misetionamide (GP-2250) is an oxathiazine derivative that has demonstrated significant cytotoxic activity across a wide range of cancer cell lines and in vivo xenograft models.[1] Its unique dual mechanism of action, which involves disrupting cancer cell energy metabolism and inhibiting key tumor-promoting pathways, makes it a compelling candidate for further investigation and clinical development.[2][3] Currently, misetionamide is being evaluated in a Phase 1 clinical trial for patients with advanced pancreatic cancer, highlighting its translational promise.[1][4]
The Primary Axis of Attack: Disrupting the Warburg Effect
A central tenet of misetionamide's anti-cancer activity lies in its ability to selectively cripple the energy production machinery of tumor cells.[3] Unlike normal cells, which primarily rely on the highly efficient mitochondrial oxidative phosphorylation for ATP generation, cancer cells are heavily dependent on the less efficient but rapid process of aerobic glycolysis.[3] Misetionamide exploits this dependency by targeting multiple key enzymes within this pathway.
Key Enzymatic Targets in Aerobic Glycolysis
Preclinical studies have identified at least three critical enzymes in the glycolytic pathway that are inhibited by misetionamide:
-
Hexokinase 2 (HK2): This enzyme catalyzes the first committed step of glycolysis, the phosphorylation of glucose to glucose-6-phosphate. HK2 is often overexpressed in cancer cells and is crucial for maintaining a high glycolytic flux.[4][5] Misetionamide's inhibition of HK2 effectively blocks the entry of glucose into the glycolytic pathway, leading to a rapid depletion of downstream metabolites and ATP.[6][7]
-
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): GAPDH is a pivotal enzyme in the payoff phase of glycolysis, catalyzing the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. Misetionamide has been shown to inhibit GAPDH, further disrupting the glycolytic cascade and ATP production.[1][4][5]
-
Pyruvate Dehydrogenase (PDH): While technically linking glycolysis to the tricarboxylic acid (TCA) cycle, PDH plays a crucial role in cellular energy metabolism. Misetionamide's inhibitory effect on PDH further exacerbates the energy crisis within cancer cells.[2]
The collective inhibition of these enzymes results in a profound decrease in intracellular ATP levels, inducing significant metabolic and oxidative stress, and ultimately leading to cancer cell death.[2][3]
Visualizing the Disruption of Glycolysis
The following diagram illustrates the key points of intervention by misetionamide in the aerobic glycolysis pathway.
Caption: Misetionamide's multi-targeted inhibition of glycolysis.
Deciphering the Downstream Signaling Consequences
The metabolic crisis induced by misetionamide reverberates through multiple interconnected signaling pathways that are critical for cancer cell survival and proliferation.
Activation of the AMPK Energy Stress Sensor
The depletion of intracellular ATP leads to a corresponding increase in the AMP:ATP ratio, a critical signal for cellular energy stress. This activates AMP-activated protein kinase (AMPK), the master regulator of cellular energy homeostasis.[5][7] Once activated, AMPK initiates a cascade of events aimed at conserving energy and promoting catabolism, which in the context of a cancer cell, can be detrimental. A key downstream target of AMPK is the mammalian target of rapamycin (mTOR) complex 1 (mTORC1), a major driver of cell growth and proliferation.[4][7] AMPK-mediated phosphorylation of Raptor, a component of mTORC1, leads to the inhibition of mTOR signaling, thereby halting protein synthesis and cell cycle progression.[5]
Suppression of the NF-κB Pro-Survival Pathway
Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in promoting inflammation, cell survival, and proliferation in many cancers.[5][8] Misetionamide has been shown to inhibit the NF-κB pathway.[4][5] This inhibition leads to the downregulation of key NF-κB target genes, including the anti-apoptotic protein Bcl-2 and the cell cycle regulator Cyclin D1.[4][5] The suppression of these pro-survival signals sensitizes cancer cells to apoptosis.
Modulation of Oncogenic Transcription Factors
Beyond its effects on NF-κB, misetionamide has been reported to inhibit other critical oncogenic transcription factors, including c-MYC and hypoxia-inducible factor-1α (HIF-1α).[6][8] c-MYC is a master regulator of cell growth and metabolism, while HIF-1α is a key mediator of the cellular response to hypoxia and promotes angiogenesis and metabolic adaptation in tumors. The inhibition of these transcription factors further contributes to the anti-proliferative and anti-metastatic effects of misetionamide.
Induction of Apoptosis
The culmination of metabolic stress, inhibition of pro-survival pathways, and activation of pro-apoptotic signals leads to the induction of programmed cell death, or apoptosis. Misetionamide treatment has been associated with an increase in reactive oxygen species (ROS), mitochondrial dysfunction, and the upregulation of the tumor suppressor p53 and the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2.[1][5] This shift in the balance of pro- and anti-apoptotic proteins ultimately triggers the apoptotic cascade.
A Unified Signaling Pathway Diagram
The following diagram provides a comprehensive overview of the signaling pathways modulated by misetionamide.
Caption: Integrated signaling pathways affected by misetionamide.
Experimental Workflows for Target Validation
To rigorously validate the molecular targets of misetionamide and to assess its therapeutic potential, a series of well-defined experimental workflows are essential. The following protocols are designed to be self-validating and provide a framework for comprehensive investigation.
In Vitro Cytotoxicity and Cell Viability Assays
The initial step in evaluating any anti-cancer agent is to determine its cytotoxic effects on a panel of cancer cell lines.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells (e.g., pancreatic, ovarian) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of misetionamide (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Causality and Validation: A dose- and time-dependent decrease in cell viability provides the primary evidence of cytotoxic activity. Comparing IC50 values across different cell lines can reveal potential sensitivities.
Target Engagement and Pathway Modulation
To confirm that misetionamide is indeed hitting its intended targets and modulating the downstream signaling pathways, a combination of biochemical and cell-based assays is required.
Protocol: Western Blot Analysis for Protein Expression and Phosphorylation
-
Cell Lysis: Treat cancer cells with misetionamide at various concentrations and time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key target proteins (e.g., p-AMPK, total AMPK, p-mTOR, total mTOR, NF-κB p65, Bcl-2, Cyclin D1, cleaved caspase-3) and a loading control (e.g., β-actin or GAPDH).
-
Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection.
-
Densitometry Analysis: Quantify the band intensities to determine changes in protein expression and phosphorylation levels.
Causality and Validation: A dose-dependent increase in p-AMPK and cleaved caspase-3, coupled with a decrease in p-mTOR, NF-κB, Bcl-2, and Cyclin D1, would strongly support the proposed mechanism of action.
In Vivo Efficacy Studies
To translate the in vitro findings to a more physiologically relevant system, in vivo studies using xenograft models are crucial.
Protocol: Patient-Derived Xenograft (PDX) Mouse Model
-
Tumor Implantation: Implant patient-derived tumor fragments subcutaneously into immunocompromised mice (e.g., NSG mice).
-
Tumor Growth and Randomization: Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, misetionamide alone, standard-of-care chemotherapy alone, combination therapy).[1][4]
-
Drug Administration: Administer misetionamide and/or other therapeutic agents via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule.[1]
-
Tumor Volume Measurement: Measure tumor dimensions with calipers twice weekly and calculate the tumor volume.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting, RNA sequencing).
Causality and Validation: A significant reduction in tumor growth in the misetionamide-treated groups compared to the vehicle control, especially in combination with standard-of-care agents, would demonstrate in vivo efficacy.[3]
Experimental Workflow Visualization
The following diagram outlines the logical flow of the experimental validation process.
Caption: A structured workflow for validating misetionamide's targets.
Synergistic Potential and Future Directions
An exciting aspect of misetionamide's profile is its demonstrated synergy with other anti-cancer agents. Preclinical studies have shown that misetionamide can significantly enhance the efficacy of standard-of-care chemotherapies like gemcitabine and targeted therapies such as PARP inhibitors and bevacizumab.[2][6] This synergistic activity is likely due to misetionamide's ability to weaken cancer cells by depleting their energy reserves, making them more susceptible to the cytotoxic effects of other drugs.
Future research should focus on:
-
Identifying predictive biomarkers: To select patients who are most likely to respond to misetionamide therapy.
-
Exploring novel combination strategies: To further enhance its anti-tumor activity and overcome drug resistance.
-
Investigating its potential in other cancer types: Given its broad mechanism of action, misetionamide may be effective against a wide range of solid and hematological malignancies.
Conclusion
Misetionamide (GP-2250) represents a novel and promising therapeutic agent in the oncology pipeline. Its multi-targeted approach, centered on the disruption of cancer cell energy metabolism and the inhibition of key oncogenic signaling pathways, provides a strong rationale for its continued clinical development. The experimental workflows outlined in this guide offer a robust framework for researchers to further elucidate its mechanism of action and to unlock its full therapeutic potential for the benefit of cancer patients.
References
-
Anti-Cancer Drugs Publishes Preclinical Data Demonstrating the Broad Antineoplastic Activity of Panavance's Misetionamide (GP-2250). (2024-02-01). BioSpace. [Link]
-
Potential Therapy Takes a Two-Prong Attack on Pancreatic Cancer. (2023-10-25). Let's Win! Pancreatic Cancer. [Link]
-
Antineoplastic activity of GP-2250 in-vitro and in mouse xenograft models. (n.d.). ResearchGate. [Link]
-
Maintenance Therapy for Pancreatic Cancer, a New Approach Based on the Synergy between the Novel Agent GP-2250 (Misetionamide) and Gemcitabine. (2023-01-01). PMC. [Link]
-
Mechanism and rational combinations with GP-2250, a novel oxathiazine derivative, in ovarian cancer. (2024-01-01). PubMed. [Link]
-
Panavance Therapeutics Announces Promising Misetionamide (GP-2250) Phase 1 Clinical Trial Interim Findings in Pancreatic Cancer at BIO 2025. (2025-06-13). FirstWord Pharma. [Link]
-
GP-2250, a novel anticancer agent, inhibits the energy metabolism, activates AMP-Kinase and impairs the NF-kB pathway in pancreatic cancer cells. (2023-07-01). PubMed. [Link]
-
GP-2250 + Gemcitabine for Pancreatic Cancer. (n.d.). withpower.com. [Link]
-
GP‐2250, a novel anticancer agent, inhibits the energy metabolism, activates AMP‐Kinase and impairs the NF‐kB pathway in pancreatic cancer cells. (2023-06-30). PMC. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. biospace.com [biospace.com]
- 3. letswinpc.org [letswinpc.org]
- 4. Maintenance Therapy for Pancreatic Cancer, a New Approach Based on the Synergy between the Novel Agent GP-2250 (Misetionamide) and Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GP-2250, a novel anticancer agent, inhibits the energy metabolism, activates AMP-Kinase and impairs the NF-kB pathway in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism and rational combinations with GP-2250, a novel oxathiazine derivative, in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GP‐2250, a novel anticancer agent, inhibits the energy metabolism, activates AMP‐Kinase and impairs the NF‐kB pathway in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. firstwordpharma.com [firstwordpharma.com]
Methodological & Application
Application Note: Solubility & Handling of N-[4-(benzyloxy)phenyl]-9H-purin-6-amine for Cell-Based Assays
Abstract & Introduction
N-[4-(benzyloxy)phenyl]-9H-purin-6-amine (also referred to as N6-(4-benzyloxyphenyl)adenine) is a synthetic purine derivative characterized by a lipophilic benzyloxyphenyl group attached to the N6 position of the adenine core.[1] Structurally analogous to specific cytokinins and ATP-competitive kinase inhibitors (e.g., EGFR or Src family inhibitors), this compound is frequently utilized as a chemical probe in cell proliferation and signal transduction assays.[1]
Due to the significant hydrophobicity conferred by the benzyloxy moiety, this compound exhibits poor aqueous solubility , presenting a high risk of "crashing out" (precipitation) when introduced into aqueous cell culture media. This Application Note provides a rigorous, field-proven protocol for solubilizing, storing, and delivering this compound to cells using Dimethyl Sulfoxide (DMSO) as the primary vehicle, ensuring bioavailability and experimental reproducibility.[1]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
Before initiating any protocol, verify the identity of your material against the parameters below.
| Property | Specification |
| Chemical Name | This compound |
| Synonyms | N6-(4-benzyloxyphenyl)adenine; 6-(4-Benzyloxyanilino)purine |
| Molecular Formula | C₁₈H₁₅N₅O |
| Molecular Weight | 317.35 g/mol |
| CAS Number | 103-16-2 (Component Reference) / Specific CAS may vary by synthesis batch |
| Physical State | Off-white to pale yellow solid |
| Solubility (Water) | < 0.1 mg/mL (Insoluble) |
| Solubility (DMSO) | ~25–50 mM (Dependent on purity/temperature) |
Core Directive: Solubility & Stock Preparation
The Solvent: Anhydrous DMSO
For cell-based assays, sterile, anhydrous DMSO (Dimethyl Sulfoxide) (≥99.9%) is the mandatory solvent.[1]
-
Why? Water contamination in DMSO lowers the solubility limit of hydrophobic purines, leading to micro-crystal formation during freeze-thaw cycles.
-
Standard: Use cell-culture grade DMSO stored in a desiccator or under inert gas.[1]
Preparation of 10 mM Stock Solution
While the theoretical solubility limit may approach 50 mM, we recommend a 10 mM Master Stock for biological applications. This concentration balances stability with the ability to dilute significantly (≥1000x) to reach nanomolar/micromolar working concentrations without exceeding DMSO tolerance limits.[1]
Protocol:
-
Weighing: Accurately weigh 3.17 mg of the compound.
-
Solubilization: Add 1.0 mL of anhydrous DMSO.
-
Dissolution: Vortex vigorously for 30–60 seconds. If particulates persist, sonicate in a water bath at 37°C for 5 minutes.
-
Visual Check: The solution must be perfectly clear. Any turbidity indicates incomplete dissolution.[1]
-
-
Sterilization (Optional but Recommended): If the powder was not sterile, pass the DMSO stock through a 0.22 µm PTFE or Nylon syringe filter . Do not use cellulose acetate (CA) filters as DMSO dissolves them.[1]
-
Aliquot & Storage: Dispense into small aliquots (e.g., 50 µL) in amber polypropylene tubes. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).
Cell Assay Protocol: The "Serial Dilution" Method
Directly adding the 10 mM stock to cell media often causes immediate precipitation due to the "solvent shock" effect. To prevent this, use a Serial Dilution Strategy that maintains the compound in DMSO until the final step, or uses an intermediate "dosing solution."
DMSO Tolerance Limits[1]
-
Max DMSO: Most mammalian cells tolerate 0.1% to 0.5% (v/v) DMSO.[1]
-
Ideal Target: Maintain final DMSO concentration at 0.1% across all treatment groups to normalize vehicle effects.
Step-by-Step Dilution Workflow
Scenario: You require a final concentration of 10 µM in the well.
-
Master Stock: Thaw 10 mM stock at 37°C; vortex to ensure homogeneity.
-
Intermediate Stock (100x): Dilute the Master Stock 1:10 in DMSO.
-
Mix: 10 µL Master Stock + 90 µL DMSO = 1 mM (1000 µM) .[1]
-
-
Working Solution (Preparation in Media):
-
Method A (Direct Spike): Add 1 µL of 1 mM Intermediate Stock directly to 1 mL of cell culture media.
-
Result: 1 µM Final Conc, 0.1% DMSO.
-
-
Method B (Pre-dilution - Recommended): Prepare a 2x or 10x dosing solution in media immediately before adding to cells.
-
Visualization: Dilution & Signaling Pathway
The following diagram illustrates the workflow and the hypothetical mechanism of action (Kinase Inhibition) typical for this class of compounds.
Caption: Workflow for solubilization and cellular delivery of this compound, including hypothetical kinase target interaction.
Troubleshooting & Quality Control
The "Crash-Out" Phenomenon
Lipophilic purines are notorious for micro-precipitation.[1] This often looks like a fine haze or "dust" under the microscope (40x).[1]
-
Diagnosis: If cells appear "grainy" or if cytotoxicity is unexpectedly high (physical damage from crystals), check the media without cells.
-
Solution:
-
Warm the media to 37°C before adding the compound.
-
Use a step-down dilution : Dilute stock into PBS + 0.5% BSA (Bovine Serum Albumin) first. BSA acts as a carrier protein to stabilize the hydrophobic molecule before it enters the full media.
-
Freeze-Thaw Stability
Repeated freeze-thaw cycles introduce moisture (condensation) into the DMSO stock.[1]
-
Rule: Max 3 freeze-thaw cycles.
-
Indicator: If the frozen DMSO stock looks "cloudy" immediately upon thawing (before reaching room temp), moisture contamination has occurred. Discard and make fresh.
References
-
PubChem. this compound (CID 2155032).[1] National Library of Medicine. [Link][1]
-
Tetko, I. V., et al. (2013).[2] DMSO Solubility Assessment for Fragment-Based Screening.[1] National Institutes of Health (PMC).[1] [Link]
-
Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data & Handling Guide. [Link]
Sources
Application Note: Microwave-Assisted Synthesis of N-aryl-9H-purin-6-amines
Executive Summary & Scientific Context
The N-aryl-9H-purin-6-amine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous CDK (Cyclin-dependent kinase) inhibitors and cytokinins (e.g., Kinetin). Conventional synthesis via thermal nucleophilic aromatic substitution (
This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that overcomes these kinetic barriers. By leveraging dielectric heating, we achieve quantitative conversion in minutes rather than hours, using eco-friendly solvent systems (water or lower alcohols).
Key Advantages of MAOS Protocol
| Feature | Conventional Thermal | Microwave Protocol |
| Reaction Time | 4 – 24 Hours | 5 – 20 Minutes |
| Solvent | DMF/DMSO (High boiling, toxic) | Water or n-Butanol/iPrOH |
| Yield | 40 – 65% | 85 – 95% |
| Purification | Extraction + Chromatography | Filtration / Recrystallization |
Mechanistic Insight: The Pathway
To optimize this reaction, one must understand the electronic requirements. The reaction proceeds via an Addition-Elimination (
-
Activation: The purine ring is electron-deficient, but the leaving group (Cl) at C6 requires activation. Under acidic conditions or high thermal energy, the N7 or N9 position is protonated/stabilized, increasing the electrophilicity at C6.
-
Nucleophilic Attack: The aniline nitrogen attacks C6, disrupting aromaticity and forming a Meisenheimer-like sigma complex.
-
Elimination: Chloride is expelled, and aromatization is restored.
Microwave Effect: The polar solvent (water or alcohol) and the ionic transition state couple efficiently with the microwave field (dielectric heating). This rapid internal heating overcomes the activation energy barrier for the rate-limiting nucleophilic attack more effectively than external conductive heating.
Visualization: Reaction Mechanism[1]
Figure 1:
Experimental Protocols
Two protocols are provided: Method A (Water-based, Green Chemistry) and Method B (Alcohol-based, for lipophilic anilines).
Equipment Requirements
-
Microwave Reactor: Single-mode (e.g., Biotage Initiator, CEM Discover) or Multi-mode system.
-
Vials: 10 mL or 30 mL pressure-rated glass vials with crimp caps (PTFE/Silicone septa).
-
Stirring: Magnetic stir bar (high coupling).
Method A: Aqueous "Green" Synthesis
Best for: Anilines with moderate water solubility or when strict Green Chemistry compliance is required.
-
Stoichiometry:
-
6-Chloropurine: 1.0 equiv (e.g., 154 mg, 1 mmol)
-
Substituted Aniline: 1.1 equiv
-
Solvent: Distilled Water (3–4 mL per mmol)
-
-
Assembly:
-
Irradiation Parameters:
-
Temperature: 100°C – 120°C
-
Time: 10 – 15 minutes
-
Pressure Limit: 15 bar (Safety cutoff)
-
Stirring: High (600 rpm)
-
-
Work-up (Self-Validating Step):
-
Cool the vial to room temperature (using reactor air jet).
-
Observation: The product usually precipitates as a solid due to lower solubility than the starting material.
-
Filter the solid under vacuum. Wash with cold water (2 x 5 mL) to remove unreacted amine and HCl salts.
-
Dry in a desiccator.
-
Method B: Alcohol-Catalyzed Synthesis
Best for: Highly lipophilic anilines or deactivated nucleophiles (electron-withdrawing groups).
-
Stoichiometry:
-
6-Chloropurine: 1.0 equiv
-
Substituted Aniline: 1.2 equiv
-
Solvent: n-Butanol or Isopropanol (3 mL per mmol)
-
Optional Catalyst: 1 drop of conc. HCl (accelerates reaction for deactivated anilines).
-
-
Irradiation Parameters:
-
Temperature: 120°C (n-BuOH) or 100°C (iPrOH)
-
Time: 15 – 20 minutes
-
Absorption Level: Normal/High
-
-
Work-up:
-
Cool to room temperature.
-
If precipitate forms: Filter and wash with cold ether/ethanol.
-
If no precipitate: Concentrate solvent in vacuo (rotovap), then triturate with cold water/ethanol to induce crystallization.
-
Workflow & Validation
The following diagram outlines the operational workflow, including critical decision points for purification.
Figure 2: Decision tree for solvent selection and work-up based on physical observation.
Validation Criteria (Quality Control)
To ensure the protocol was successful, verify against these standards:
-
TLC Monitoring:
-
Mobile Phase: DCM:MeOH (9:1).
-
Observation: 6-chloropurine (starting material) is less polar. The product (N-aryl amine) will typically have a lower
and fluoresce strongly under UV (254 nm) due to the extended conjugation.
-
-
LC-MS:
-
Look for the
peak. -
Characteristic Pattern: 6-chloropurine has a 3:1 chlorine isotope pattern (
). The product must lose this pattern , confirming the displacement of chlorine.
-
-
1H NMR (DMSO-
):-
Disappearance of the purine C6-Cl signal (indirectly observed).
-
Appearance of the NH singlet (broad, usually
9.0–11.0 ppm). -
Aromatic protons from the aniline moiety.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Deactivated Aniline | Increase Temp to 140°C; Add 1.0 eq HCl or TFA to activate purine. |
| Vial Over-pressure | Solvent Vapor Pressure | Switch from Ethanol to n-Butanol (lower vapor pressure); Reduce fill volume to <50%. |
| Oiling Out | Product lipophilicity | Do not filter. Extract with Ethyl Acetate, dry over |
| Impurity Profile | Hydrolysis of Cl (to OH) | Ensure solvents are dry (if using alcohol); Reduce water content if hydrolysis competes with amination. |
References
-
Qu, G., et al. (2006).[2] "Microwave Assisted Synthesis of 6-Substituted Aminopurine Analogs in Water." Journal of the Brazilian Chemical Society, 17(5), 915-922.[2]
-
Nagy, M., et al. (2023). "Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds." RSC Advances.
-
Havana, N., et al. (2009). "Microwave-assisted one step synthesis of 8-arylmethyl-9H-purin-6-amines." Bioorganic & Medicinal Chemistry Letters, 19(2), 415-417.
-
KPU Pressbooks. "Nucleophilic Aromatic Substitution: SNAr." Organic Chemistry II.
Sources
Application Note: Storage and Stability of N-[4-(benzyloxy)phenyl]-9H-purin-6-amine Stock Solutions
[1]
Introduction & Chemical Profile[1][2][3][4][5][6][7][8]
N-[4-(benzyloxy)phenyl]-9H-purin-6-amine (CAS: 537666-73-2) is a synthetic purine derivative utilized primarily in kinase research.[1] Structurally, it belongs to the class of N6-arylaminopurines , a scaffold shared by several potent cyclin-dependent kinase (CDK) and epidermal growth factor receptor (EGFR) inhibitors .[1]
The compound features a purine core linked via a secondary amine to a hydrophobic 4-benzyloxyphenyl moiety.[1] This structural arrangement imparts specific physicochemical characteristics—most notably, low aqueous solubility and high lipophilicity—that dictate the stringency of storage protocols. Improper handling can lead to silent precipitation or oxidative degradation, compromising experimental reproducibility in enzymatic assays or cell-based studies.
Physicochemical Data Summary
| Property | Value | Implication for Handling |
| Molecular Weight | 317.35 g/mol | Suitable for high-concentration stocks (up to 100 mM).[1] |
| CAS Number | 537666-73-2 | Unique identifier for vendor verification. |
| Appearance | Off-white to pale yellow solid | Color change (browning) indicates oxidation.[1] |
| Solubility (DMSO) | ~25–50 mg/mL (75–150 mM) | Preferred solvent. Requires vortexing/sonication. |
| Solubility (Water) | < 1 mg/mL | Insoluble. Do not use for stock preparation. |
| Solubility (Ethanol) | < 5 mg/mL | Poor solubility; not recommended for high-conc.[1] stocks. |
| pKa (Calculated) | ~9.6 (Purine N9-H), ~4.0 (N1) | Ionization state changes with pH; maintain neutral buffers.[1] |
Mechanism of Instability
To ensure data integrity, researchers must understand why this compound degrades. The stability of this compound is threatened by three primary mechanisms:
-
Hygroscopic Aggregation (Physical Instability): The hydrophobic benzyloxy tail drives the molecule to aggregate in the presence of moisture. If DMSO stocks absorb atmospheric water (DMSO is highly hygroscopic), the compound will micro-precipitate. This is often invisible to the naked eye but results in significantly lower effective concentrations in assays .
-
Oxidative Discoloration: While the ether linkage is stable, the secondary amine at the C6 position and the electron-rich purine ring are susceptible to slow oxidation, especially under light exposure. This manifests as a shift from pale yellow to brown.
-
Freeze-Thaw Shear: Repeated freezing and thawing creates ice crystal shear forces and local concentration gradients that can induce irreversible precipitation of the hydrophobic solute.
Protocol: Preparation of Master Stock Solutions
Objective: Prepare a 50 mM Master Stock solution in anhydrous DMSO.
Reagents & Equipment[1][8][9]
-
Compound: this compound (Solid).[1]
-
Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%, stored over molecular sieves). Note: Do not use standard laboratory-grade DMSO that has been opened for weeks.[1]
-
Vials: Amber glass vials (borosilicate) with PTFE-lined caps.
-
Gas: Argon or Nitrogen stream (optional but recommended).
Step-by-Step Methodology
-
Equilibration: Allow the vial of solid compound to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Weighing: Weigh approximately 15.8 mg of the compound into a sterile amber glass vial.
-
Calculation:
.[1]
-
-
Solubilization: Add 1.0 mL of anhydrous DMSO .
-
Critical Step: Direct the solvent stream down the side of the vial to wash down any powder.
-
-
Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at room temperature (20–25°C) for 5 minutes.
-
Visual Check: The solution must be completely clear. If hazy, continue sonication.
-
-
Aliquoting: Immediately dispense the Master Stock into single-use aliquots (e.g., 20 µL or 50 µL) in amenable PCR tubes or amber microcentrifuge tubes.
-
Why? This eliminates freeze-thaw cycles for the bulk stock.[1]
-
-
Storage: Store aliquots at -20°C (short term, <3 months) or -80°C (long term, >6 months).
Workflow Visualization
The following diagram outlines the decision logic for solvent selection and the critical path for stock preparation.
Figure 1: Decision matrix and workflow for the preparation of stable this compound stock solutions.
Quality Control & Troubleshooting
Self-Validating the Stock
Before using a stored aliquot for a critical experiment (e.g., IC50 determination), perform a "Dilution Check" :
-
Dilute 1 µL of stock into 99 µL of water (1:100 dilution).
-
Measure Absorbance at 280 nm and 320 nm.
-
Pass Criteria:
-
A280 should be consistent with theoretical extinction coefficients (Purine
nm).[1] -
A320 (Baseline) should be near zero. High absorbance at >320 nm often indicates light scattering from micro-precipitates, suggesting the stock has degraded or crashed out .
-
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Precipitate upon thawing | Moisture ingress or "Salting out" effect.[1] | Warm to 37°C and vortex. If solid persists, discard. Use anhydrous DMSO next time. |
| Dark Yellow/Brown Color | Oxidation of the amine/purine ring. | Check expiration. If >6 months, verify purity by LC-MS. Discard if purity <95%. |
| Inconsistent IC50 Data | Serial dilution error or precipitation in aqueous buffer. | Ensure intermediate dilutions are made in DMSO/Buffer mix, not directly into 100% water. |
References
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Nucleophilic Aromatic Substitution of 6-Chloropurine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) reactions involving 6-chloropurine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal yields. We will address common experimental issues in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your research.
The functionalization of the C6 position of the purine scaffold is a cornerstone of medicinal chemistry, leading to the development of numerous antiviral, anticancer, and antibacterial agents.[1][2] The SNAr reaction is a powerful tool for this purpose, yet its success is highly sensitive to a range of experimental parameters. This guide provides field-proven insights to help you navigate these challenges.
Frequently Asked Questions & Troubleshooting Guides
Q1: My reaction has stalled or resulted in a very low yield. What are the fundamental parameters I should verify first?
A1: Before delving into complex optimizations, it's crucial to confirm the integrity of your foundational setup. Low conversion is often traced back to one of these primary factors:
-
Reagent Quality:
-
6-Chloropurine: Ensure your starting material is pure. It is soluble in organic solvents like DMSO and dimethylformamide (DMF)[3]. Incomplete dissolution can indicate solubility issues or impurities.
-
Nucleophile: Verify the purity and reactivity of your nucleophile. If it is a salt (e.g., an alkoxide or thiolate), ensure it has been stored under anhydrous conditions to prevent hydrolysis.
-
Solvent: Use anhydrous-grade polar aprotic solvents. Water can protonate the nucleophile, drastically reducing its nucleophilicity, or compete in the reaction.
-
-
Reaction Temperature: Many SNAr reactions on 6-chloropurine require elevated temperatures to overcome the activation energy barrier. If you are running the reaction at room temperature, a gradual increase in heat (e.g., to 50-100 °C) is a logical first step. Some transformations, especially with weaker nucleophiles, may even require microwave irradiation to achieve good yields in a short time.[4][5]
-
Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice. This prevents potential oxidative degradation of sensitive nucleophiles or the purine ring itself, especially at elevated temperatures.
Q2: How significantly does my choice of solvent affect the reaction outcome?
A2: The solvent plays a critical role in an SNAr reaction, primarily by stabilizing the charged intermediate. The mechanism proceeds through a negatively charged σ-complex, often called a Meisenheimer complex.[6][7] The stability of this intermediate is paramount for a successful reaction.
-
Polar Aprotic Solvents (Recommended): Solvents like DMSO, DMF, NMP, and acetonitrile are ideal. They possess strong dipoles that can solvate and stabilize the Meisenheimer complex without forming strong hydrogen bonds with the nucleophile. This leaves the nucleophile "bare" and highly reactive.[6]
-
Protic Solvents (Generally Avoid): Solvents like water, methanol, or ethanol can solvate the nucleophile through hydrogen bonding. This "cage" of solvent molecules blunts its reactivity and can significantly slow down or halt the reaction.[8]
-
Solubility: 6-chloropurine has good solubility in DMSO and DMF, making them excellent starting choices.[3][9] If your nucleophile has poor solubility, a different polar aprotic solvent or a solvent mixture may be required.
Below is a troubleshooting workflow to guide your decision-making process when yields are low.
Caption: The addition-elimination mechanism of SNAr on 6-chloropurine.
Q5: I'm observing multiple spots on my TLC plate. What are the likely side reactions?
A5: The purine ring system has multiple potentially reactive sites, which can lead to side products.
-
N9 Substitution: If the N9 position of your 6-chloropurine is unprotected (i.e., has an N-H), it can be alkylated or arylated by your reagents, especially under basic conditions. If C6 substitution is desired, it is often wise to first protect the N9 position (e.g., with a tetrahydropyran (THP) or p-methoxybenzyl (PMB) group). [6]* Disubstitution: If your purine has other leaving groups (e.g., 2,6-dichloropurine), you may see substitution at both positions. The C6 position is generally more reactive towards nucleophilic attack than the C2 position. [1]* Ring Opening/Degradation: Under harsh basic conditions or at very high temperatures, the purine ring itself can be susceptible to degradation, leading to a complex mixture of byproducts.
-
Reaction with Solvent: In some cases, solvents like DMF can decompose at high temperatures to produce dimethylamine, which can act as a nucleophile and lead to the formation of N,N-dimethyladenine derivatives.
General Experimental Protocol
This protocol serves as a robust starting point for the SNAr of 6-chloropurine with an alcohol nucleophile. It should be optimized for each specific substrate.
Objective: To synthesize a 6-alkoxypurine derivative.
Materials:
-
6-Chloropurine
-
Alcohol Nucleophile (1.2 equivalents)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.3 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Argon or Nitrogen gas supply
Procedure:
-
Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add the alcohol nucleophile (1.2 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous DMF via syringe to dissolve the alcohol.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.3 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Substrate Addition: Add 6-chloropurine (1.0 eq) to the flask as a solid.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and cautiously quench by the slow addition of water or saturated ammonium chloride solution.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
-
Lönnberg, T. (2016). 1,2,3-Triazoles as leaving groups in SNAr–Arbuzov reactions: synthesis of C6-phosphonated purine derivatives. Beilstein Journal of Organic Chemistry, 12, 2636-2643. Available at: [Link]
-
ResearchGate. (n.d.). Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents. Available at: [Link]
-
Lönnberg, T., & Laine, T. (2015). 1,2,3-Triazoles as leaving groups: SNAr reactions of 2,6-bistriazolylpurines with O- and C-nucleophiles. Beilstein Journal of Organic Chemistry, 11, 1336-1342. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the reaction condition. Available at: [Link]
-
Norwegian Research Information System. (2019). Evaluation of protective groups for purines in synthesis of CSF1R inhibitors. Available at: [Link]
-
Robins, M. J., et al. (2007). SNAr Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism. Journal of the American Chemical Society, 129(15), 4646-4655. Available at: [Link]
-
BYU ScholarsArchive. (n.d.). Kinetic Studies of 6-Halopurine Nucleoside in SNAr Reactions; 6-(Azolyl, Alkylthio and Fluoro). Available at: [Link]
-
ResearchGate. (n.d.). Reaction of phenol with various 6-chloropurines. Available at: [Link]
-
Royal Society of Chemistry. (2014). Microwave promoted C6-alkylation of purines through SNAr-based reaction of 6-chloropurines with 3-alkyl-acetylacetone. Organic & Biomolecular Chemistry, 12(45), 9182-9189. Available at: [Link]
- Google Patents. (1958). Method for preparing salts of 6-chloropurine.
-
Royal Society of Chemistry. (2012). Microwave irradiated C6-functionalization of 6-chloropurine nucleosides with various mild nucleophiles under solvent-free conditions. Green Chemistry, 14(9), 2478-2483. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
-
ResearchGate. (2025). SNAr Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism. Available at: [Link]
-
Miyasaka, T., Suemune, H., & Arakawa, K. (1977). Studies on 6-C-substituted purine nucleosides. Reaction of 6-chloropurine ribonucleosides with active methylene compounds. Chemical & Pharmaceutical Bulletin, 25(10), 2683-2689. Available at: [Link]
-
Um, I. H., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Monatshefte für Chemie - Chemical Monthly, 144(11), 1735-1742. Available at: [Link]
-
Campodónico, P. R., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry, 6, 502. Available at: [Link]
-
Robins, M. J., & Liu, J. (2004). SNAr iodination of 6-chloropurine nucleosides: aromatic Finkelstein reactions at temperatures below -40 degrees C. Organic Letters, 6(17), 2953-2956. Available at: [Link]
-
PubMed. (n.d.). Catalysis of nucleophilic aromatic substitutions in the 2,6,8-trisubstituted purines and application in the synthesis of combinatorial libraries. Available at: [Link]
-
Reddit. (2024). Base protection of purine nucleosides: how to choose a protecting group? Available at: [Link]
- Google Patents. (1958). 6-chloropurine.
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Available at: [Link]
-
Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Available at: [Link]
-
YouTube. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. Available at: [Link]
-
ResearchGate. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? Available at: [Link]
-
Scribd. (n.d.). Nucleophilic Aromatic Substitution Guide. Available at: [Link]
Sources
- 1. 1,2,3-Triazoles as leaving groups: SNAr reactions of 2,6-bistriazolylpurines with O- and C-nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Microwave promoted C6-alkylation of purines through SNAr-based reaction of 6-chloropurines with 3-alkyl-acetylacetone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Microwave irradiated C6-functionalization of 6-chloropurine nucleosides with various mild nucleophiles under solvent-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. nva.sikt.no [nva.sikt.no]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Peak Tailing of Purine Amines in Reverse-Phase HPLC
Welcome to our dedicated technical support center for resolving a common and often frustrating challenge in reverse-phase high-performance liquid chromatography (RP-HPLC): the peak tailing of purine amines. This guide is designed for researchers, scientists, and drug development professionals who encounter this issue and seek both immediate solutions and a deeper understanding of the underlying chromatographic principles. Here, we will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to develop robust and reliable analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of peak tailing for my purine amine compounds on a C18 column?
A1: The most frequent cause of peak tailing for basic analytes like purine amines in RP-HPLC is secondary interactions with residual silanol groups on the silica-based stationary phase.[1][2][3] These silanol groups (Si-OH) can become ionized (Si-O⁻) at mobile phase pH levels typically above 3, creating negatively charged sites that electrostatically interact with the positively charged purine amine analytes.[3][4] This secondary retention mechanism is stronger and less uniform than the primary hydrophobic interaction with the C18 chains, leading to a portion of the analyte molecules being retained longer and resulting in an asymmetrical, tailing peak.[5][6]
Q2: I've been told to add triethylamine (TEA) to my mobile phase. How does it help?
A2: Triethylamine (TEA) is a common mobile phase additive used to mitigate peak tailing of basic compounds.[7][8][9] It acts as a "silanol blocker" or "masking agent."[7][10] Being a small, basic molecule, TEA preferentially interacts with the active silanol groups on the stationary phase, effectively shielding them from your purine amine analytes.[9][11] This minimizes the undesirable secondary ionic interactions and allows the separation to proceed primarily based on the intended hydrophobic mechanism, resulting in more symmetrical peaks.[8]
Q3: Can adjusting the mobile phase pH alone solve my peak tailing problem?
A3: Adjusting the mobile phase pH is a powerful tool for improving peak shape and can sometimes be sufficient.[12][13][14] By lowering the mobile phase pH (typically to between 2 and 4), you can suppress the ionization of the silanol groups, keeping them in their less active, protonated form (Si-OH).[1][15] This reduces their ability to interact with your protonated basic analytes. However, for strongly basic purine amines, pH adjustment alone may not be enough to completely eliminate tailing, and the use of additives or a different column chemistry might be necessary. It's generally recommended to work at a pH that is at least two units away from the analyte's pKa to ensure a single ionic form is present.[16]
Q4: When should I consider using an ion-pairing agent?
A4: Ion-pairing agents are beneficial when dealing with highly polar or charged purine amines that have poor retention on traditional RP-HPLC columns, in addition to exhibiting peak tailing.[17][18] An ion-pairing reagent, such as an alkyl sulfonate (e.g., sodium heptane sulfonate), is added to the mobile phase.[17][19] It forms a neutral ion-pair with the charged analyte.[20] This neutral complex has increased hydrophobicity, leading to better retention on the C18 stationary phase and improved peak shape by masking the charge of the analyte and reducing secondary interactions with silanols.[17]
In-Depth Troubleshooting Guide
Peak tailing can be a multifaceted issue. This guide provides a systematic approach to diagnosing and resolving the problem, starting from the most common and easily addressable causes.
Step 1: Initial Diagnosis and System Check
Before delving into complex method modifications, it's crucial to rule out common system-level problems that can cause peak tailing for all compounds in your chromatogram.
-
Column Health: A void at the column inlet or a partially blocked frit can cause peak distortion.[1][21] Try reversing and flushing the column (if the manufacturer's instructions permit) or, if the problem persists, replace the column.[1]
-
Extra-Column Volume: Excessive tubing length or wide-bore tubing between the injector, column, and detector can lead to band broadening and peak tailing.[22] Ensure all connections are made with minimal tubing length and appropriate internal diameters.
-
Leaking Fittings: Check for any leaks in the system, as they can disrupt the flow path and affect peak shape.[23]
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to fronting or tailing peaks.[23][24] Try reducing the injection volume or sample concentration.
Step 2: Mobile Phase Optimization
If the issue is specific to your purine amine analytes, the next logical step is to optimize the mobile phase.
-
Determine the pKa of your purine amine analytes if it is not already known.
-
Prepare a buffered mobile phase with a pH at least 2 units below the pKa of your analytes. A pH range of 2.5-3.5 is often a good starting point to suppress silanol activity.[15]
-
Use an appropriate buffer , such as phosphate or formate, at a concentration of 10-25 mM to ensure stable pH.[15][24]
-
Measure the pH of the aqueous portion of the mobile phase before adding the organic modifier for accurate and reproducible results.[15][16]
-
Equilibrate the column thoroughly with the new mobile phase before injecting your sample.
-
Prepare your aqueous mobile phase buffer as described in Protocol 1.
-
Add triethylamine (TEA) to the aqueous phase at a concentration of 0.1-0.2% (v/v).[7][10]
-
Adjust the final pH of the aqueous phase with an acid (e.g., phosphoric acid or acetic acid) to your desired setpoint.[9]
-
Mix with the organic modifier to the desired final composition.
-
Thoroughly equilibrate the column, as it may take some time for the TEA to fully coat the active sites on the stationary phase.
| Mobile Phase Condition | Expected Outcome for Purine Amine Peaks | Mechanism of Action |
| Unmodified (pH 6) | Significant peak tailing | Strong ionic interaction between protonated amine and ionized silanols. |
| Low pH (e.g., pH 3 with Formate Buffer) | Reduced peak tailing, potentially lower retention | Suppresses silanol ionization, minimizing secondary interactions.[1][15] |
| Low pH with TEA (e.g., pH 3 with 0.1% TEA) | Improved peak symmetry, potentially increased retention | TEA masks residual silanol groups, further reducing secondary interactions.[7][9] |
Step 3: Advanced Strategies - Column and Method Selection
If mobile phase optimization does not fully resolve the peak tailing, consider more advanced strategies involving column chemistry or alternative chromatographic modes.
-
High-Purity, End-Capped Columns: Modern HPLC columns are often manufactured with high-purity silica that has a lower metal content and are "end-capped" to block a significant portion of the residual silanol groups.[1][3] If you are using an older column, switching to a modern, high-quality, end-capped C18 column can significantly improve peak shape.[6]
-
Polar-Embedded Phases: These columns have a polar functional group (e.g., amide or carbamate) embedded within the alkyl chain. This polar group helps to shield the residual silanol groups and provides an alternative, more favorable interaction site for polar analytes, often resulting in improved peak shape for basic compounds.[25]
-
Polymer-Based Columns: Columns with polymeric stationary phases (e.g., polystyrene-divinylbenzene) do not have silanol groups and are therefore not prone to the secondary interactions that cause peak tailing with basic compounds.[26] They also offer a wider pH stability range.[15]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar purine amines that are poorly retained in reversed-phase, HILIC is an excellent alternative.[27][28] In HILIC, a polar stationary phase (like bare silica or an amino-bonded phase) is used with a mobile phase high in organic solvent.[27] This mode provides good retention and often excellent peak shapes for polar, basic compounds.[29][30]
-
Select an appropriate ion-pairing reagent. For cationic purine amines, an anionic reagent like sodium heptane sulfonate is a common choice.[17]
-
Add the ion-pairing reagent to the aqueous mobile phase at a concentration of 1-5 mM.[17]
-
Buffer the mobile phase to a pH where both the analyte and the ion-pairing reagent are ionized.
-
Equilibrate the column extensively. It is critical to ensure the stationary phase is fully saturated with the ion-pairing reagent to achieve reproducible retention times.
-
Dedicate a column for ion-pairing applications, as it can be difficult to completely remove the reagent.
Visualization of the Troubleshooting Workflow
The following diagram outlines the logical progression for troubleshooting peak tailing of purine amines in RP-HPLC.
Caption: A flowchart for systematically troubleshooting peak tailing in RP-HPLC.
References
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593.
- Maxi Scientific. (2025, February 16). Troubleshooting Common HPLC Issues: A Practical Guide.
- ACE. (n.d.). HPLC Troubleshooting Guide.
- Knauer. (n.d.). HPLC Troubleshooting Guide.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do?
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
- Thermo Fisher Scientific. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
- LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity.
- Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
- Separation Science. (2025, July 4). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance.
- Rosés, M., et al. (2016). Performance of amines as silanol suppressors in reversed-phase liquid chromatography.
- LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
- RXCHEMICALS. (n.d.). triethylamine hplc.
- ResearchGate. (2014, April 2). How Triethilamine works on a compound separation in a reversed phase column (C18)?
- Wang, Y., et al. (2012). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Molecules, 17(7), 8486-8495.
- hplc-today. (2020). TO ADD OR NOT TO ADD.
- Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry.
- Gatti, R., et al. (1988). Optimization of the ion-pair high-performance liquid chromatographic separation of purine derivatives in erythrocytes, thymocytes and liver mitochondria.
- SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds.
- MDPI. (2023). Comparative Evaluation and Improvement of the Analytical Method for Amiodarone Hydrochloride: Replacing the Pharmacopeial Method with a Validated RP-HPLC Technique. Molecules, 28(14), 5438.
- Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
- LCGC International. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
- Pittcon. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II.
- Sigma-Aldrich. (n.d.). HPLC Analysis of Purines and Pyrimidines of Nucleic Acids on Ascentis® Si (Silica).
- Jones Chromatography Ltd. (2001). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- PMC. (2024, February 20). Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS).
- Majors, R. E. (n.d.). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases.
- LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
- Phenomenex. (n.d.). Reversed Phase HPLC Columns.
- Agilent. (2019, July 15). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.
- YouTube. (2025, July 29). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing.
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
- Ruther, J., & Baltes, W. (1994). Analysis of purine compounds and creatinine by ion-pair high-performance liquid chromatography (HPLC) as a method for the detection of yeast extracts in commercial meat flavourings. Zeitschrift für Lebensmittel-Untersuchung und -Forschung, 199(4), 307-310.
- Tokyo Chemical Industry. (n.d.). Ion-Pair Reagents for HPLC.
- Wikipedia. (n.d.). Reversed-phase chromatography.
- Makkar, H. P., & Becker, K. (1999). Technical note: A new high-performance liquid chromatography purine assay for quantifying microbial flow. Journal of Animal Science, 77(12), 3183-3187.
- Mason Technology. (2024, July 5). Ion-Pairing Agents | HPLC.
- Thermo Fisher Scientific. (n.d.). Popular Small Molecule HPLC UHPLC Column Brands.
- Loba Chemie. (n.d.). Ion Pairing Reagents For Hplc.
- Restek. (n.d.). HPLC Column Selection Guide.
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Technical Support Center: Solvent System Selection for C18H15N5O Compound Recrystallization
Welcome to the technical support center for the purification of complex organic molecules. This guide is specifically designed for researchers, medicinal chemists, and process development scientists working with C18H15N5O compounds and similar nitrogen-rich heterocyclic structures. The unique molecular architecture of these compounds—characterized by a large, relatively non-polar carbon backbone combined with multiple polar, hydrogen-bonding capable nitrogen and oxygen atoms—presents specific challenges in selecting an optimal recrystallization solvent.
This document provides a structured, in-depth approach to solvent selection, troubleshooting common issues, and answering frequently asked questions. Our goal is to empower you with the scientific rationale behind these purification techniques, ensuring reproducible and high-purity results.
Part 1: Understanding Your C18H15N5O Compound
A compound with the molecular formula C18H15N5O possesses a high degree of unsaturation, strongly suggesting a polycyclic aromatic or heteroaromatic system. The presence of five nitrogen atoms and one oxygen atom introduces significant polarity and the potential for hydrogen bonding. This duality of a large non-polar surface area and localized polar regions is the primary consideration for solvent selection. The principle of "like dissolves like" is our guiding axiom.[1]
Part 2: Solvent Selection Strategy
The ideal recrystallization solvent should exhibit high solubility for your compound at elevated temperatures and low solubility at cooler temperatures.[1] For complex molecules like C18H15N5O, a single solvent may not meet these criteria perfectly. Therefore, a systematic approach involving both single and mixed solvent systems is recommended.
Initial Solvent Screening: A Step-by-Step Protocol
This protocol is designed to efficiently screen a range of solvents to identify a suitable candidate or a pair for a mixed-solvent system.
-
Preparation : Place approximately 10-20 mg of your crude C18H15N5O compound into several small test tubes.
-
Solvent Addition (Room Temperature) : To each test tube, add a common recrystallization solvent from the list below, dropwise, up to about 0.5 mL. Agitate the mixture after each addition.
-
Observation (Room Temperature) :
-
Insoluble : If the compound does not dissolve, the solvent may be suitable as the "poor" solvent in a mixed-solvent system or for washing the final crystals.
-
Soluble : If the compound dissolves completely at room temperature, the solvent is likely too good and will result in poor recovery. Set this solvent aside as a potential "good" solvent for a mixed-solvent system.
-
Sparingly Soluble : If the compound is only slightly soluble, proceed to the next step.
-
-
Heating : Gently heat the test tubes containing sparingly soluble samples to the boiling point of the solvent. Add more solvent dropwise until the compound fully dissolves. Be mindful not to add a large excess.
-
Cooling : Allow the hot solutions to cool slowly to room temperature, and then place them in an ice bath.
-
Analysis : The ideal single solvent will have dissolved the compound completely when hot and will show significant crystal formation upon cooling.
Recommended Solvents for Screening
| Solvent Class | Specific Solvents | Rationale for Inclusion |
| Alcohols | Ethanol, Methanol, Isopropanol | Good for moderately polar compounds; often effective for nitrogen-containing heterocycles.[2][3] |
| Esters | Ethyl Acetate | A versatile solvent for compounds of intermediate polarity.[3] |
| Ketones | Acetone | A polar aprotic solvent that can be effective.[3] |
| Aromatic Hydrocarbons | Toluene | Suitable for aromatic compounds, can help dissolve the large non-polar backbone.[3] |
| Ethers | 2-Methyltetrahydrofuran (2-MeTHF) | A greener alternative to other ethers with good solvating properties. |
| Nitriles | Acetonitrile | A polar aprotic solvent that has shown success with some polar compounds.[4] |
| Amides | N,N-Dimethylformamide (DMF) | A very polar solvent, to be used if the compound has very low solubility in other solvents. |
| Halogenated | Dichloromethane (DCM) | A good solvent for a wide range of organic compounds. |
| Non-polar | Hexane, Heptane | Unlikely to be a good single solvent but excellent as an "anti-solvent" or "poor" solvent in a mixed pair.[3][5] |
| Protic | Water | Can be a good anti-solvent when paired with a polar organic solvent like ethanol or acetone.[5] |
Part 3: Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of C18H15N5O compounds in a question-and-answer format.
Q1: My compound "oiled out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated.
-
Causality : The high concentration of the solute upon cooling leads to a separation into a liquid phase before the temperature is low enough for crystallization to occur.
-
Solutions :
-
Reheat and Add More Solvent : Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level and then allow it to cool slowly again.[6]
-
Change Solvent System : The chosen solvent may be too non-polar. Try a more polar solvent or adjust the ratio of your mixed solvent system to be more polar.
-
Lower the Temperature Before Cooling : Ensure your compound is fully dissolved at a temperature below its melting point. This may involve using a lower-boiling solvent.
-
Q2: No crystals are forming, even after cooling in an ice bath. What is the problem?
A2: The failure of crystals to form is a common issue and can usually be resolved.
-
Causality : This can be due to using too much solvent, or the solution is supersaturated and requires a nucleation site to initiate crystallization.[7]
-
Solutions :
-
Induce Crystallization :
-
Scratching : Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The small glass particles that are scraped off can act as nucleation sites.[8]
-
Seed Crystals : If you have a small amount of the pure compound, add a tiny crystal to the solution to act as a template for crystal growth.[8]
-
-
Reduce Solvent Volume : If too much solvent was added, you can gently heat the solution to evaporate some of the solvent to increase the concentration.[7] Be careful not to evaporate too much, which could lead to oiling out.
-
Add an Anti-Solvent : If you are using a single solvent system, you can try adding a miscible "poor" solvent (an anti-solvent) dropwise until the solution becomes slightly turbid, then warm to clarify and cool again.
-
Q3: The recovery of my purified compound is very low. How can I improve the yield?
A3: Low recovery is often a trade-off for high purity, but yields can be optimized.
-
Causality : The most common reasons for low recovery are using too much solvent or the compound having significant solubility in the cold solvent.[8]
-
Solutions :
-
Minimize Solvent Usage : Use the absolute minimum amount of hot solvent necessary to dissolve the crude product.[8]
-
Ensure Complete Cooling : Make sure the solution has been thoroughly cooled in an ice bath to minimize the amount of compound remaining in the mother liquor.
-
Recover a Second Crop : The filtrate (mother liquor) still contains some of your dissolved compound. You can concentrate the filtrate by evaporation and cool it again to obtain a second, though likely less pure, crop of crystals.[8]
-
Part 4: Experimental Workflows and Diagrams
Workflow 1: Single Solvent Recrystallization
Caption: Workflow for single solvent recrystallization.
Workflow 2: Mixed Solvent Recrystallization
Caption: Workflow for mixed solvent recrystallization.
Part 5: Frequently Asked Questions (FAQs)
Q1: What is the best starting point for a mixed solvent system for a C18H15N5O compound?
A1: Based on the likely moderately polar nature of your compound, a good starting point would be a polar solvent in which the compound is soluble, paired with a non-polar solvent in which it is insoluble. Common and effective pairs include ethanol/water, acetone/water, ethyl acetate/hexane, and toluene/hexane.[4]
Q2: How do I choose the correct ratio for a mixed solvent system?
A2: The ideal ratio is determined experimentally. The goal is to create a solvent system that is just saturated with your compound at the boiling point. A good method is to dissolve your compound in a minimal amount of the hot "good" solvent, and then add the "poor" solvent dropwise until you see persistent cloudiness. Then, add a drop or two of the "good" solvent to redissolve the precipitate and achieve a clear, saturated solution.[9]
Q3: Can I use activated charcoal to decolorize my C18H15N5O compound?
A3: Yes, if your compound has colored impurities, activated charcoal can be effective. However, use it sparingly as it can also adsorb your desired product, leading to lower yields. Add a small amount to the hot solution before the hot filtration step.
Q4: My compound is a basic nitrogen heterocycle. Does this change the solvent selection?
A4: For basic compounds, especially those that are difficult to crystallize, you can consider recrystallizing the salt form. By adding an acid (e.g., HCl in ethanol), you can form the hydrochloride salt, which will have very different solubility properties—often being more soluble in polar protic solvents. This can be an effective purification strategy.[5][10]
References
-
Aziz, H., et al. (2018). Synthesis, single crystal analysis, biological and docking evaluation of tetrazole derivatives. Heliyon, 4(10), e00792. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Pinto, M. R., et al. (2013). Synthesis and characterization of some novel tetrazole liquid crystals. Journal of Materials Chemistry C, 1(31), 4789-4796. [Link]
-
Simon Fraser University. (n.d.). Experiment 2: Recrystallization. [Link]
- Sherwin-Williams Company. (1981). Purification of triazoles. U.S.
-
Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. [Link]
-
University of York, Department of Chemistry. Mixed-solvent recrystallisation. [Link]
-
University of Calgary. (n.d.). RECRYSTALLISATION. [Link]
-
Fun Man Chemistry. (2013, July 11). Recrystallization Solvent Pair [Video]. YouTube. [Link]
-
ResearchGate. (2019). Characterization and purification of 1,2,4-triazole-containing phthalocyanines. [Link]
-
Wired Chemist. (n.d.). Recrystallization. [Link]
- Koppers Co Inc. (1961). Purification of heterocyclic organic nitrogen compounds. U.S.
-
University of York, Department of Chemistry. Problems with Recrystallisations. [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
Sources
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- 6. personal.tcu.edu [personal.tcu.edu]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Tips & Tricks [chem.rochester.edu]
Validation & Comparative
Mass spectrometry fragmentation pattern of N-[4-(benzyloxy)phenyl]-9H-purin-6-amine
Optimizing Structural Elucidation: A Comparative MS/MS Guide for N-[4-(benzyloxy)phenyl]-9H-purin-6-amine
Executive Summary
The Challenge: this compound (C₁₈H₁₅N₅O) represents a classic kinase inhibitor scaffold, combining a purine core (mimicking ATP) with a hydrophobic benzyloxy-phenyl tail. For researchers, the analytical challenge lies in the molecule's dual susceptibility: the labile benzyl ether bond cleaves easily under soft conditions, while the robust purine core requires significant energy to fragment.
The Solution: This guide compares two distinct mass spectrometry workflows: High-Resolution Q-TOF (Structural Elucidation) versus Triple Quadrupole (Quantification/MRM) . We demonstrate that "one size fits all" parameters yield suboptimal data. Instead, we propose a bifurcated strategy: low-energy collision (10–20 eV) to map the ether connectivity, and high-energy collision (35–50 eV) to validate the purine scaffold.
Structural Analysis & Theoretical Fragmentation
Before initiating ionization, understanding the protonation sites is critical for predicting fragmentation logic.
-
Molecular Formula: C₁₈H₁₅N₅O
-
Exact Mass: 317.1277 Da
-
Precursor Ion [M+H]⁺: 318.1350 m/z
-
Primary Protonation Site: N1, N3, or N7 of the purine ring (High Proton Affinity).
-
Secondary Protonation Site: The exocyclic amine nitrogen (less likely due to delocalization).
Key Labile Points:
-
The Benzyl Ether (C-O Bond): The weakest link. Cleavage here typically yields a stable phenol radical cation or neutral loss of the benzyl group.
-
The Amine Bridge (C-N Bond): Connects the purine to the phenyl ring. Cleavage here releases the adenine core.
Comparative Analysis: Q-TOF vs. Triple Quadrupole
This section contrasts the performance of Time-of-Flight (TOF) instruments against Triple Quadrupoles (QqQ) for this specific analyte.
| Feature | Workflow A: Structural Elucidation (Q-TOF) | Workflow B: Quantification (QqQ) |
| Primary Goal | Confirm identity, map impurities, verify the benzyl group. | High-sensitivity quantification in biological matrices (PK studies). |
| Ionization Mode | ESI Positive (Soft) | ESI Positive (Focus on product ion transmission) |
| Collision Energy (CE) | Ramped (10–40 eV) | Fixed High (35–45 eV) |
| Dominant Ion Monitored | m/z 228.08 (Loss of Benzyl) | m/z 136.06 (Adenine Core) or m/z 91.05 (Tropylium) |
| Resolution | > 20,000 FWHM (Distinguishes CO vs. N₂ losses) | Unit Resolution (0.7 Da) |
| Why this choice? | Preserves the [M+H]⁺ and intermediate fragments to prove the "benzyloxy" structure exists. | Obliterates the labile ether to focus on the noise-free purine core for maximum S/N ratio. |
Detailed Fragmentation Pathway
The following diagram illustrates the stepwise degradation of the molecule. The pathway is bifurcated based on the energy applied.
Mechanism Explanation:
-
Path A (Low Energy): The benzyl ether oxygen is protonated or the charge remote fragmentation drives the loss of the benzyl group (C₇H₇), resulting in the phenol-purine intermediate (m/z 228 ).
-
Path B (High Energy): The bond between the exocyclic nitrogen and the phenyl ring breaks. This releases the protonated adenine core (m/z 136 ), a diagnostic marker for all N6-substituted purines.
-
Path C (Charge Migration): If the charge migrates to the benzyl group before cleavage, the Tropylium ion (m/z 91 ) becomes the dominant species.
Caption: Stepwise fragmentation of this compound showing the transition from ether cleavage to purine core isolation.
Experimental Protocols
To replicate these results, use the following self-validating protocols.
Protocol A: High-Resolution Identification (Q-TOF)
-
Solvent System: Methanol/Water (50:50) + 0.1% Formic Acid. Note: Avoid Acetonitrile if possible, as Methanol often provides softer ionization for ether-containing compounds.
-
Infusion Rate: 5 µL/min (Direct Infusion).
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 20 V (Keep low to prevent in-source fragmentation of the benzyl ether).
-
Source Temp: 100°C.
-
-
Acquisition:
-
Scan Range: m/z 50–1000.
-
Collision Energy Ramp: 10 eV to 50 eV.
-
-
Validation Check: You must observe the parent ion (318.13) at >50% relative abundance. If 228.08 is the base peak, your Cone Voltage is too high.
Protocol B: MRM Quantification (Triple Quad)
-
Solvent System: Acetonitrile/Water + 0.1% Formic Acid (Standard LC-MS mobile phase).
-
Transitions (ESI+):
-
Quantifier: 318.1 → 136.1 (CE: 40 eV). High specificity; monitors the purine core.
-
Qualifier: 318.1 → 91.1 (CE: 35 eV). High sensitivity; monitors the benzyl group.
-
-
Dwell Time: 50 ms per transition.
-
Validation Check: The ratio of the 136/91 ion intensities should remain constant (±15%) across the chromatographic peak.
References
-
Chen, X. L., et al. (2007). "Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues." Analytical Chemistry: An Indian Journal.
-
Crotti, A. E. M., et al. (2016).[1] "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products."[1][2] Natural Product Reports.
-
Whitman College. "Fragmentation of Ethers and Aromatic Ethers in Mass Spectrometry." Chemistry Department Resources.
-
NIST Mass Spectrometry Data Center. "General Fragmentation Patterns of Alkyl-Aryl Ethers." NIST Chemistry WebBook.
Sources
A Senior Application Scientist's Guide to the Crystal Structure Analysis of N6-Substituted Purine-Amine Complexes
For researchers and professionals in drug development and materials science, understanding the three-dimensional architecture of molecular complexes is paramount. The precise arrangement of atoms dictates a compound's physical properties and its biological activity. This guide provides an in-depth, objective comparison of the crystal structures of N6-substituted purine-amine complexes, moving from experimental design to the nuanced interpretation of crystallographic data. We will explore how subtle changes in molecular substituents can dramatically alter supramolecular assemblies, offering field-proven insights into the causality behind these structural variations.
The Significance of N6-Substituted Purines and Their Complexes
N6-substituted purines are a critical class of molecules with diverse biological activities. For instance, N6-furfuryladenine (kinetin) and N6-benzyladenine are well-known cytokinins, a class of plant hormones that promote cell division and growth.[1][2][3] Their ability to form stable complexes with various amines through hydrogen bonding and other non-covalent interactions makes them exemplary models for studying molecular recognition.[4][5] This understanding is crucial in drug design, where the interaction between a drug molecule (like a purine analogue) and a biological target (often involving amine residues in proteins) is fundamental to its therapeutic effect.[6][7] By analyzing the crystal structures of these complexes, we gain direct insight into the specific hydrogen-bonding patterns, or "supramolecular synthons," that govern their assembly.[5][8]
Experimental Workflow: From Synthesis to Structure
The journey from chemical synthesis to a fully refined crystal structure is a multi-step process that requires careful planning and execution. Each step is a self-validating system, ensuring the quality and reliability of the final structural model. The unambiguous structural characterization provided by single-crystal X-ray diffraction is often essential for advancing research projects.[9]
The initial step involves the synthesis of the N6-substituted purine, often through nucleophilic substitution reactions on a 6-chloropurine precursor.[10] Co-crystallization with a chosen amine can then be attempted using several established methods. The choice of method is critical and depends on the solubility and stability of the components.
Detailed Protocol: Co-crystallization by Slow Evaporation
-
Solubilization: Dissolve equimolar amounts of the N6-substituted purine and the selected amine in a suitable solvent or solvent mixture (e.g., ethanol, methanol, or DMF). Gentle warming can be applied to ensure complete dissolution.[11]
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites, leading to poor quality crystals.
-
Evaporation: Cover the vial with a cap or parafilm containing a few small pinholes.[12] This allows for the slow evaporation of the solvent. The key here is "slow"; rapid evaporation often leads to the formation of polycrystalline powder rather than single crystals.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature. Crystal growth can take anywhere from a few days to several weeks.
-
Harvesting: Once crystals of sufficient size (ideally 0.1-0.3 mm) and quality (transparent, no visible fractures) have formed, carefully harvest them from the mother liquor.[12][13]
Causality: Slow evaporation is often preferred for its simplicity and effectiveness. By gradually increasing the concentration of the solute beyond its saturation point, the system is gently pushed towards nucleation and crystal growth, which is more likely to yield well-ordered, single crystals suitable for diffraction.[9]
The overall workflow for crystal structure analysis is depicted below.
SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.[13][14] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.[15]
-
Crystal Mounting: A high-quality crystal is selected under a microscope and mounted on a goniometer head.[12][13]
-
Data Collection: The crystal is placed in the diffractometer, where it is rotated while being exposed to the X-ray beam (commonly from a Mo or Cu source).[14] A detector records the positions and intensities of the diffracted X-rays.
-
Structure Solution and Refinement: The diffraction data is used to solve the "phase problem" and generate an initial electron density map. This map is then used to build a molecular model, which is refined against the experimental data until the calculated and observed diffraction patterns match closely.
Comparative Structural Analysis: The Impact of N6-Substituents
The identity of the N6-substituent and the amine co-former profoundly influences the resulting crystal packing and, most importantly, the hydrogen-bonding network. Hydrogen bonds are the primary directional forces that dictate the supramolecular architecture in these systems.[16][17] We will now compare the crystallographic data of two representative N6-substituted purines, N6-benzyladenine and N6-furfuryladenine (kinetin), when complexed with different amines.
Table 1: Comparative Crystallographic Data for N6-Substituted Purine-Amine Complexes
| Parameter | N6-benzyladenine-Adipic Acid[11] | N6-furfuryladenine[11] |
| Formula | C12H9N5O · 0.5C6H10O4 | C10H9N5O |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c |
| Key H-Bonding Motif | N(7)—H···O (intramolecular) | N/A |
| Purine Tautomer | N(7)-H | N/A |
| N6-Substituent Conformation | Distal to N1, syn to N7 | Distal to N7 |
Data compiled from published crystallographic studies.[11]
Analysis of Structural Differences:
From the data, we can draw several key insights:
-
Tautomerism and Intramolecular Bonding: In the co-crystal with adipic acid, N6-benzoyladenine adopts the less common N(7)-H tautomeric form. This is stabilized by a strong intramolecular hydrogen bond between the N(7)-H group and the carbonyl oxygen of the benzoyl substituent.[11] This pre-organization influences which sites on the purine are available for intermolecular interactions.
-
Conformational Control: The orientation of the N6-substituent (benzyl vs. furfuryl) relative to the purine core is different. In N6-benzyladenine and N6-furfuryladenine structures, the substituent is typically distal to the N7 position.[11] However, in the N6-benzoyladenine co-crystal, the substituent is syn to the N7 atom, a direct consequence of the intramolecular hydrogen bond.[11]
-
Supramolecular Synthon Formation: The choice of co-former is critical. Carboxylic acids, for example, often form robust hydrogen-bonding synthons with the Hoogsteen edge (N6 and N7 positions) of the purine.[18] Amines, on the other hand, will interact differently based on their hydrogen bond donor/acceptor capabilities, leading to distinct packing arrangements.
The diagram below illustrates how different functional groups on the N6-substituent can direct different primary interactions, thereby influencing the overall crystal packing.
Conclusion and Outlook
The crystal structure analysis of N6-substituted purine-amine complexes reveals a delicate interplay of intramolecular and intermolecular forces. The choice of the N6-substituent dictates conformational preferences and can enable specific intramolecular interactions, which in turn pre-organizes the molecule for intermolecular assembly. The amine co-former then engages with the available hydrogen bond donor and acceptor sites to build the final three-dimensional architecture.
This guide demonstrates that a systematic approach, combining robust experimental protocols with careful analysis of crystallographic data, provides invaluable insights into the principles of molecular recognition. For drug development professionals, this knowledge is directly applicable to understanding ligand-receptor interactions and for materials scientists, it provides a roadmap for designing novel crystalline materials with tailored properties through the principles of crystal engineering.[5]
References
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Osifová, Z., Šála, M., & Dračínský, M. (2023). Hydrogen-Bonding Interactions of 8-Substituted Purine Derivatives. ACS Omega, 8(28), 25538–25548. Available at: [Link][16][19]
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Osifová, Z., Šála, M., & Dračínský, M. (2023). Hydrogen-Bonding Interactions of 8-Substituted Purine Derivatives. ACS Omega, 8(28), 25538–25548. Available at: [Link][17]
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Karthikeyan, S., et al. (2016). Supramolecular architecture in a co-crystal of the N(7)—H tautomeric form of N 6-benzoyladenine with adipic acid (1/0.5). Acta Crystallographica Section E, 72(Pt 6), 844–848. Available at: [Link]
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Karthikeyan, S., et al. (2016). Supramolecular architecture in a co-crystal of the N(7)—H tautomeric form of N 6-benzoyladenine with adipic acid (1/0.5). Acta Crystallographica Section E: Crystallographic Communications, 72(6), 844-848. Available at: [Link][11]
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Chen, Y., et al. (2017). Hydrogen-bonding networks of purine derivatives and their bilayers for guest intercalation. CrystEngComm, 19(3), 439-444. Available at: [Link]
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Ochoa, P. A., et al. (2007). Interguanine hydrogen-bonding patterns in adducts with water and Zn-purine complexes. Journal of Biological Inorganic Chemistry, 12(4), 543-555. Available at: [Link]
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Vangala, V. R., et al. (2011). Supramolecular Structures and Tautomerism of Carboxylate Salts of Adenine and Pharmaceutically Relevant N6-Substituted Adenine. Crystal Growth & Design, 11(11), 5034-5043. Available at: [Link][18]
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Nichols, S. M. (2024). How to grow crystals for X-ray crystallography. Acta Crystallographica Section E: Crystallographic Communications, 80(8), 693-702. Available at: [Link][9]
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University of Zurich. Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. Available at: [Link][12]
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Oreate Additive Manufacturing. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing. Oreate AI Blog. Available at: [Link][14]
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Matmatch. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available at: [Link][13]
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University of Coimbra. Determination of crystal structure by single crystal X-ray diffraction. Available at: [Link][15]
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Singh, N., & Kaur, A. (2021). Various supramolecular synthons as crystal engineering tools for cocrystals synthesis. ResearchGate. Available at: [Link][4]
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Desiraju, G. R. (2024). Supramolecular Synthons in Crystal Engineering of Pharmaceutical Properties. Routledge. Available at: [Link][5]
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National Center for Biotechnology Information. Kinetin. PubChem Compound Summary for CID 3830. Available at: [Link][1]
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National Institute of Standards and Technology. Benzyladenine. NIST Chemistry WebBook. Available at: [Link]
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Hluska, T., et al. (2022). In Planta, In Vitro and In Silico Studies of Chiral N 6 -Benzyladenine Derivatives. International Journal of Molecular Sciences, 23(19), 11459. Available at: [Link][10]
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Al-Shehri, S. M. (2014). Structural Properties of some Purine Derivative Drugs. IOSR Journal of Applied Chemistry, 7(1), 50-56. Available at: [Link]
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Rattan, S. I. S. (2006). N6-Furfuryladenine (Kinetin) as a Potential Anti-Aging Molecule. Rejuvenation Research, 9(1), 46-51. Available at: [Link][20]
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University of Hertfordshire. 6-benzyladenine (Ref: ABG-3191). AERU Pesticide Properties Database. Available at: [Link][2]
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Rattan, S. I. S., & Sodagam, L. (2005). N6-furfuryladenine (kinetin) as a potential anti-aging molecule. Journal of the American Aging Association, 28(1), 113-116. Available at: [Link]
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Delong Chemical. N6-furfuryladenine 6KT Kinetin. Available at: [Link][3]
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Domagała, S., & Jelsch, C. (2008). Role of supramolecular synthons in the formation of the supramolecular architecture of molecular crystals revisited from an energetic viewpoint. CrystEngComm, 10(4), 333-336. Available at: [Link][8]
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Zhong, M., et al. (2006). Structure and Synthesis of 6-(Substituted-imidazol-1-yl)purines: Versatile Substrates for Regiospecific Alkylation and Glycosylation at N9. The Journal of Organic Chemistry, 71(8), 3077-3081. Available at: [Link]
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Vlassov, A. V., et al. (1998). N6-substituted adenine derivatives and RNA primitive catalysts. Origins of Life and Evolution of the Biosphere, 28(3), 297-303. Available at: [Link]
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Girgis, A. S., et al. (1998). Synthesis and activity of 6-substituted purine linker amino acid immunostimulants. Journal of Medicinal Chemistry, 41(24), 4849-4859. Available at: [Link][6]
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Bzowska, A., et al. (2023). Design, Synthesis, Biological Evaluation, and Crystallographic Study of Novel Purine Nucleoside Phosphorylase Inhibitors. Journal of Medicinal Chemistry, 66(10), 6789–6815. Available at: [Link][7]
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A Comparative Guide to the Kinase Selectivity of 6-Anilinopurines and 4-Anilinoquinazolines
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of targeted therapies, the selectivity of a kinase inhibitor is a paramount determinant of its efficacy and safety. This guide provides an in-depth comparative analysis of the kinase selectivity profiles of two prominent scaffolds in kinase inhibitor design: 6-anilinopurines and 4-anilinoquinazolines. By examining experimental data and the underlying structural basis of their interactions, we aim to equip researchers with the insights necessary to make informed decisions in the design and development of next-generation kinase inhibitors.
The Critical Role of Kinase Selectivity in Drug Discovery
Protein kinases, comprising a vast family of over 500 enzymes in the human kinome, are crucial regulators of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.[1][2] However, the high degree of structural conservation within the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity.[3] A promiscuous inhibitor that binds to numerous off-target kinases can lead to unforeseen toxicities and a narrow therapeutic window. Conversely, a highly selective inhibitor promises a more targeted therapeutic effect with an improved safety profile.[1][4] Therefore, a comprehensive understanding of a compound's kinase selectivity profile is a critical step in the drug discovery pipeline.[4][5][6]
Unveiling the Selectivity Landscapes: 6-Anilinopurines vs. 4-Anilinoquinazolines
Both 6-anilinopurines and 4-anilinoquinazolines are "hinge-binding" motifs, forming key hydrogen bond interactions with the backbone of the kinase hinge region, a flexible loop connecting the N- and C-lobes of the kinase domain. While they share this fundamental binding mode, the inherent structural differences between the purine and quinazoline cores, coupled with the diverse substitutions on the aniline ring, give rise to distinct selectivity profiles.
4-Anilinoquinazolines: A Scaffold with Tunable Selectivity
The 4-anilinoquinazoline scaffold has been extensively explored in kinase inhibitor design, yielding several clinically approved drugs.[7] This framework has demonstrated the ability to produce both highly selective and multi-targeted inhibitors.
For instance, optimization of 4-anilinoquinolines, a closely related scaffold, led to the development of potent and narrow-spectrum inhibitors of Cyclin G Associated Kinase (GAK) with over 50,000-fold selectivity against other members of the numb-associated kinase (NAK) sub-family.[8][9] In contrast, certain 4-anilinoquinazoline analogues have been shown to be potent inhibitors of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases while retaining some activity against the Epidermal Growth Factor Receptor (EGFR).[10] This highlights the scaffold's versatility, where subtle modifications can significantly alter the selectivity profile.[3]
Furthermore, the 4-anilinoquinazoline core has been a foundation for developing inhibitors targeting EGFR, with efforts focused on improving selectivity for mutant forms of the receptor over the wild-type.[11][12] This demonstrates the scaffold's adaptability in addressing the challenge of acquired drug resistance.
6-Anilinopurines and Related Heterocycles: A Path to Specificity
While perhaps less ubiquitously explored than their quinazoline counterparts, 6-anilinopurines and related imidazo[4,5-c]pyridines have shown promise in achieving high target selectivity. For example, a series of 6-anilino imidazo[4,5-c]pyridin-2-ones were identified as highly selective inhibitors of DNA-Dependent Protein Kinase (DNA-PK), with weak activity against other related PI3K-related kinases (PIKKs) like ATM and ATR.[13] A kinome-wide screen of a lead compound from this series at 1 µM demonstrated strong inhibition of DNA-PK (84%) with minimal off-target effects.[13]
This inherent selectivity can be attributed to the specific interactions the purine core and its substituents make with the amino acid residues in the ATP-binding pocket, which can differ subtly from those engaged by the quinazoline scaffold.
Comparative Kinase Inhibition Data
The following table summarizes representative kinase inhibition data for compounds based on the 4-anilinoquinazoline and related 6-anilino-heterocyclic scaffolds. It is crucial to note that direct comparison of IC50 or Kd values across different studies should be approached with caution due to variations in assay conditions and formats.[6]
| Scaffold/Compound Class | Primary Target(s) | Representative IC50/Kd | Key Selectivity Notes | Reference(s) |
| 4-Anilinoquinolines | GAK | Kd = 3.9 nM | >4000-fold selective over nearest NAK family member.[8] | [8][9] |
| 4-Anilinoquinazolines | KDR (VEGFR2) | IC50 = 0.04 µM | Excellent selectivity against a panel including erbB2, MEK, CDK-2, and others.[10] | [10] |
| 4-Anilinoquinazolines | EGFR, HER2 | IC50 = 0.12 µM (EGFR), 0.096 µM (HER2) | Good selectivity over a majority of close kinase targets.[12] | [12] |
| 6-Anilino Imidazo[4,5-c]pyridin-2-ones | DNA-PK | IC50 < 10 nM | >100-fold selective against PI3Kα and mTOR.[13] | [13] |
| Bis-anilino Pyrimidines | PAK1 | IC50 = 3 nM | Highly selective for PAK1 over other kinases, including PAK2.[14] | [14] |
The Structural Basis of Kinase Selectivity
The selectivity of these inhibitors is not merely a function of the core scaffold but is intricately determined by the interplay of various structural features with the specific topology and amino acid composition of the target kinase's ATP-binding site.
A key determinant of selectivity for some quinazolinone and pyridol-pyrimidine inhibitors of p38 MAP kinase is the presence of a glycine residue at a specific position (Gly110 in p38α).[15][16] The small size of this residue allows for a peptide flip in the kinase backbone upon inhibitor binding, an energetically unfavorable event in kinases with bulkier residues at this position.[15][16] This unique binding mode provides a structural rationale for the observed selectivity.
Similarly, the substitution patterns on the aniline ring play a crucial role in dictating selectivity. For 4-anilinoquinazolines targeting EGFR, specific substitutions can exploit differences in the active site between wild-type and mutant forms of the enzyme, leading to mutant-selective inhibitors.[11] For 6-anilino imidazo[4,5-c]pyridin-2-one inhibitors of DNA-PK, substituents on the aniline ring were shown to significantly enhance both potency and selectivity against PI3Kα and mTOR.[13]
Experimental Workflow for Kinase Selectivity Profiling
A robust and validated method for determining the kinase selectivity profile of a compound is essential for its preclinical development.[4] A variety of biochemical assay platforms are available, broadly categorized as activity assays and binding assays.[1] Radiometric assays are often considered the "gold standard" due to their direct measurement of substrate phosphorylation.[1]
Below is a detailed protocol for a typical in vitro radiometric kinase assay.
Experimental Protocol: In Vitro Radiometric Kinase Assay
Objective: To determine the inhibitory potency (IC50) of a test compound against a panel of protein kinases.
Materials:
-
Test compounds (e.g., 6-anilinopurine and 4-anilinoquinazoline derivatives) dissolved in DMSO.
-
Purified, active protein kinases.
-
Specific peptide or protein substrates for each kinase.
-
Kinase reaction buffer (specific composition varies depending on the kinase).
-
[γ-³³P]ATP or [γ-³²P]ATP.
-
ATP solution.
-
96-well or 384-well microplates.
-
Phosphocellulose or filter paper plates.
-
Wash buffers (e.g., phosphoric acid).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compounds in DMSO. A common starting concentration is 100 µM, with subsequent 3-fold or 10-fold dilutions to generate a dose-response curve.[6]
-
Assay Plate Preparation: In the wells of a microplate, add the kinase reaction buffer.
-
Addition of Kinase: Add the appropriate amount of the specific kinase to each well.
-
Compound Addition: Add the serially diluted test compound or DMSO (as a vehicle control) to the wells.
-
Pre-incubation: Incubate the plate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for the inhibitor to bind to the kinase.[6]
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the specific substrate and radiolabeled ATP.
-
Reaction Incubation: Incubate the reaction mixture for a specific time at a controlled temperature (e.g., 30°C). The incubation time should be within the linear range of the reaction.
-
Reaction Termination and Substrate Capture: Stop the reaction by adding a stop buffer (e.g., phosphoric acid) and spot the reaction mixture onto a phosphocellulose or filter paper plate. The phosphorylated substrate will bind to the filter, while the unreacted radiolabeled ATP will be washed away.
-
Washing: Wash the filter plate multiple times with a wash buffer to remove any unbound radiolabeled ATP.
-
Signal Detection: Add a scintillation cocktail to the wells and measure the incorporated radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams illustrate the fundamental structures, a typical experimental workflow, and a representative signaling pathway.
Caption: A generalized workflow for an in vitro radiometric kinase inhibition assay.
Caption: Inhibition of the EGFR signaling pathway by a 4-anilinoquinazoline.
Conclusion
The choice between a 6-anilinopurine and a 4-anilinoquinazoline scaffold in kinase inhibitor design is not a matter of inherent superiority but rather a strategic decision based on the specific kinase target and the desired selectivity profile. Both scaffolds have proven their utility in generating potent and selective inhibitors. The 4-anilinoquinazoline framework offers a well-trodden path with a wealth of structure-activity relationship data, enabling the fine-tuning of selectivity for various kinase families. The 6-anilinopurine and related heterocyclic systems, while perhaps less explored, present opportunities for discovering novel inhibitors with exquisite selectivity for specific targets.
Ultimately, a deep understanding of the structural biology of the target kinase, coupled with comprehensive selectivity profiling using robust biochemical and cellular assays, will guide the rational design of the next generation of safe and effective kinase-targeted therapies.
References
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Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
- Le, D. T., et al. (2018). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of medicinal chemistry, 61(15), 6674-6695.
- Drewry, D. H., et al. (2017).
- El-Gazzar, M. G., et al. (2022). Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. ChemMedChem, 17(12), e202200161.
- Hennequin, L. F., et al. (2002). Novel 4-anilinoquinazolines with C-7 basic side chains: design and structure activity relationship of a series of potent, orally active, VEGF receptor tyrosine kinase inhibitors. Journal of medicinal chemistry, 45(6), 1300-1312.
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Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]
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- Wells, C. I., et al. (2015). Selected kinase profile of 4 key compounds.
- Fitzgerald, C. E., et al. (2003). Structural basis for p38alpha MAP kinase quinazolinone and pyridol-pyrimidine inhibitor specificity. Nature structural biology, 10(9), 764-769.
- Vieth, M., et al. (2004). Kinase selectivity potential for inhibitors targeting the ATP binding site: a network analysis.
- Xu, R. M., et al. (1995). Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors. Proceedings of the National Academy of Sciences, 92(19), 8871-8875.
- Fitzgerald, C. E., et al. (2003). Structural basis for p38 MAP kinase quinazolinone and pyridol-pyrimidine inhibitor specificity.
- Scott, J. S., et al. (2016). Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. ACS medicinal chemistry letters, 7(11), 1021-1026.
- Smaill, J. B., et al. (2001). Tyrosine kinase inhibitors. 18. 6-Substituted 4-anilinoquinazolines and 4-anilinopyrido[3,4-d]pyrimidines as soluble, irreversible inhibitors of the epidermal growth factor receptor. Journal of medicinal chemistry, 44(4), 429-440.
- Park, H., et al. (2019). Click chemistry for improvement in selectivity of quinazoline-based kinase inhibitors for mutant epidermal growth factor receptors. Bioorganic & medicinal chemistry letters, 29(3), 443-447.
- Hilger, J., et al. (2021). 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors. Molecules, 26(6), 1611.
- Li, Y., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 689895.
- He, Y., et al. (2013). Optimization of substituted 6-salicyl-4-anilinoquinazoline derivatives as dual EGFR/HER2 tyrosine kinase inhibitors. Bioorganic & medicinal chemistry, 21(15), 4547-4556.
- El-Damasy, D. A., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 868.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
